molecular formula C6H5BrClNO2S B13564595 5-Bromo-6-methylpyridine-2-sulfonyl chloride

5-Bromo-6-methylpyridine-2-sulfonyl chloride

Cat. No.: B13564595
M. Wt: 270.53 g/mol
InChI Key: LCGPVTQNMQDPMT-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyridine-2-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. The general steps are as follows:

    Bromination: 6-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5th position.

    Sulfonylation: The brominated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methylpyridine-2-sulfonyl chloride
  • 5-Bromo-2-methylpyridine

Comparison

5-Bromo-6-methylpyridine-2-sulfonyl chloride is unique due to the specific positions of the bromine, methyl, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the position of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity in chemical reactions.

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

5-bromo-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3

InChI Key

LCGPVTQNMQDPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Br

Origin of Product

United States

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